2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

LAT1 transporter SLC7A5 gabapentin uptake

2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, commonly referred to as 1-methyl-L-histidine (1MH, CAS 332-80-9), is a naturally occurring but non-proteinogenic amino acid belonging to the histidine derivative class. It is characterized by methylation at the N1 (π/tele) nitrogen of the imidazole ring, distinguishing it from its isomer 3-methyl-L-histidine (3MH; N3/τ/pros-methylation) and from the parent amino acid L-histidine.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B7824565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)
InChIKeyBRMWTNUJHUMWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-L-histidine (2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid): A Non-Proteinogenic Histidine Derivative with Distinct Biochemical Fingerprint


2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, commonly referred to as 1-methyl-L-histidine (1MH, CAS 332-80-9), is a naturally occurring but non-proteinogenic amino acid belonging to the histidine derivative class [1]. It is characterized by methylation at the N1 (π/tele) nitrogen of the imidazole ring, distinguishing it from its isomer 3-methyl-L-histidine (3MH; N3/τ/pros-methylation) and from the parent amino acid L-histidine [2]. Unlike L-histidine, which participates directly in protein synthesis, enzymatic catalysis, and metal coordination, 1MH is generated exclusively via post-translational methylation of protein-incorporated histidine residues by enzymes such as METTL9 and SETD3, or derived from dietary sources (particularly the dipeptide anserine) [3]. It is best established as a quantitative biomarker for muscle protein breakdown and dietary meat intake, but emerging evidence demonstrates its capacity for specific, measurable molecular interactions that diverge from those of L-histidine and 3MH .

Why L-Histidine, 3-Methylhistidine, or Carnosine Cannot Substitute for 1-Methyl-L-histidine in Quantitative Research Applications


Despite sharing the imidazole–alanine core scaffold, N1-methylation fundamentally alters the compound's physicochemical and molecular recognition profile relative to L-histidine, 3-methylhistidine, and the histidine-containing dipeptides carnosine and anserine. The methyl group at the N1 position shifts the effective pKa of the imidazole δ-nitrogen (reported pKa ~7.12 for 1-methylimidazole vs. ~7.03 for unmethylated imidazole) [1], altering the protonation equilibrium at physiological pH, metal coordination behavior, and hydrogen-bonding capacity. Critically, this modification is differentially decoded by biological systems: the E. coli periplasmic histidine-binding protein HisJ discriminates between L-His (preferred ligand, Kd ~10 nM), 1-methyl-L-His, and 3-methyl-L-His, while the histidine decarboxylase enzyme is virtually inactive toward 1-methylhistidine compared to its natural substrate L-histidine [2] [3]. Furthermore, 1MH—but not 3MH or L-histidine—is generated by the METTL9 methyltransferase on specific HxH motif-containing proteins, a modification that has been shown to reduce zinc binding affinity [4]. These divergent binding and enzymatic processing profiles mean that 1MH cannot be interchanged with L-histidine, 3MH, carnosine, or anserine in assays requiring precise molecular recognition, transporter interaction studies, or experiments where imidazole-mediated metal coordination is a functional variable.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Methyl-L-histidine from L-Histidine, 3-Methylhistidine, Carnosine, and Anserine


LAT1 Transporter cis-Inhibition and Histidine Decarboxylase Inactivity: A Dual Functional Fingerprint Not Shared by L-Histidine or 3-Methylhistidine

1-Methyl-L-histidine exhibits a distinct functional profile at the L-type amino acid transporter 1 (LAT1/SLC7A5): it cis-inhibits [3H]-gabapentin uptake in TREx HEK293 cells expressing human LAT1 with an IC50 of 190,000 nM (190 µM) and achieves 70.0% inhibition at 200 µM . It also induces [3H]-gabapentin efflux with 85.0% activity relative to the canonical LAT1 substrate L-phenylalanine at the same concentration . In contrast, 1-methyl-L-histidine shows 0.0% inhibition of histidine decarboxylase (HDC) in Sprague-Dawley rat stomach assays measuring 14CO2 production from L-histidine-carboxyl-14C . This dual LAT1-active/HDC-inactive profile constitutes a verifiable functional differentiation from L-histidine, which is the natural HDC substrate and is also transported by LAT1 (though comparative quantitative IC50 data for L-histidine at LAT1 is not available in the same assay system). Comparators: L-histidine (HDC substrate, LAT1 substrate), 3-methylhistidine (HDC very poor substrate, LAT1 activity not reported).

LAT1 transporter SLC7A5 gabapentin uptake histidine decarboxylase substrate selectivity

HisJ Periplasmic Binding Protein Ligand Recognition: Quantitative Discrimination Among Histidine Analogs

The E. coli periplasmic histidine-binding protein HisJ was systematically profiled for ligand binding specificity against L-histidine and related compounds using fluorescence spectroscopy and isothermal titration calorimetry (ITC) [1]. L-Histidine is the preferred ligand with a reported Kd of approximately 10 nM (measured for the related Salmonella typhimurium HisJ ortholog [2]). Both 1-methyl-L-His and 3-methyl-L-His also bind to HisJ, whereas carnosine (the dipeptide β-alanyl-L-histidine) binds only weakly, and D-histidine, histamine, urocanic acid, and imidazole show no detectable binding [1]. This establishes a clear rank order: L-His > 1-methyl-L-His ≈ 3-methyl-L-His >> carnosine > D-His (no binding) [1]. Importantly, L-Arg and homo-L-Arg also bind with reasonable avidity, but symmetric dimethylated L-Arg does not, while L-Lys and L-Orn have considerably weaker interactions [1]. This comprehensive specificity map positions 1-methyl-L-His as a competent but non-preferred HisJ ligand, distinct from the dipeptide carnosine (which contains a non-methylated histidine moiety but binds weakly) and from degradation products like histamine and urocanic acid that do not bind at all.

HisJ periplasmic binding protein histidine permease ligand specificity biosensor design

Histidine Decarboxylase Substrate Specificity: 1-Methylhistidine Is a 'Very Poor Substrate' vs. Strict L-Histidine Preference

Histidine decarboxylase (HDC; EC 4.1.1.22) from multiple species, including Lactobacillus 30a and mammalian sources, displays extremely stringent substrate specificity for L-histidine. The BRENDA enzyme database classifies 1-methyl-DL-histidine explicitly as a 'very poor substrate' compared to the native substrate L-histidine, for which the enzyme is described as 'strictly specific' [1]. The seminal characterization by Chang and Snell (1968) demonstrated that at very high concentrations, several histidine analogs including 1-methylhistidine, 3-methylhistidine, 2-thiolhistidine, and β-(pyridyl-2)-alanine can serve as poor substrates for the Lactobacillus 30a HDC, but with drastically reduced catalytic efficiency attributed to their 'very low affinity for the enzyme' [2]. An independent screen of approximately 100 compounds against fetal rat HDC at 10 mM concentration found that most had little effect; histamine itself was not inhibitory, and the substrate binding site was characterized as 'very rigid and specific for L-histidine' [3]. This near-absolute substrate discrimination means that 1-methyl-L-histidine is functionally inert in histamine biosynthesis pathways—a critical differentiation from L-histidine for any experimental system where histamine production is a confounding variable.

histidine decarboxylase substrate specificity BRENDA enzyme kinetics histamine biosynthesis

Imidazole Ring pKa Shift and Redox Potential Tuning: Physicochemical Differentiation from L-Histidine in Metalloprotein Engineering

Substitution of His117 in Pseudomonas aeruginosa azurin with the isostructural analogue 1-methylhistidine (MeH) via expressed protein ligation was used to probe the role of the equatorial histidine ligand in tuning the type 1 copper (T1Cu) reduction potential (E°′) [1]. The reported pKa of the δ-nitrogen of 1-methylimidazole is 7.12, compared to 7.03 for unsubstituted imidazole [REFS-1, Table 1]. This +0.09 unit pKa increase is associated with a measurable shift in E°′ of the T1Cu center; across the series of His117 analogues (5-nitrohistidine Ntr, pKa 0.49; thiazolylalanine SHis, pKa 2.53; 1-methylhistidine MeH, pKa 7.12; imidazole/His, pKa 7.03), the E°′ of the variants increases with increasing pKa of the δ-nitrogens [1]. As a reference point, the His117Ntr mutation (pKa 0.49) caused an approximately 200 meV shift in reduction potential at pH 7 and approximately 100 meV shift at pH 4 relative to wild-type azurin [1]. While the absolute E°′ values for the MeH variant are reported in the primary paper (accessible via the full text), the published trend demonstrates that histidine N1-methylation provides a modest but verifiable physicochemical handle for tuning copper center redox properties without perturbing the primary coordination sphere geometry, as confirmed by UV-vis and EPR spectroscopy [1].

azurin type 1 copper reduction potential isostructural analogue pKa metalloprotein design

Zinc Binding Affinity Modulation by 1-Methylhistidine Post-Translational Modification: A Gain-of-Function Property Absent in Unmodified Histidine

The METTL9 methyltransferase catalyzes 1-methylhistidine (1MH) formation exclusively on histidine residues within ANGST HxH motifs in mammalian proteins, with 3MH formation not observed from METTL9 activity [1]. The functional consequence of this N1-methylation was directly assessed using isothermal titration calorimetry (ITC): an SLC39A7 zinc-transporter-derived peptide containing six consecutive ANGST HxH motifs was compared against its fully methylated counterpart (1MH-containing) for Zn²⁺ binding. Methylation significantly reduced zinc binding affinity [REFS-1, Fig. 5c]. While exact Kd values are presented in the supplementary figures of the primary publication, the directional effect is unambiguous and functionally significant: across the proteome, METTL9 targets 1MH to zinc transporters (SLC39A and SLC30A families), the immunomodulatory protein S100A9, and the NDUFB3 subunit of mitochondrial Complex I [1]. Notably, METTL9 KO cells show approximately 50% reduction in total cellular 1MH content, with 3MH levels unaffected, demonstrating that 1MH formation is enzyme-dependent and that the two methyl-histidine isomers are regulated independently [1]. This represents a binary on/off functional switch: unmodified histidine supports zinc coordination; METTL9-mediated conversion to 1MH attenuates it.

METTL9 methyltransferase zinc binding HxH motif SLC39A7 metal coordination

Antioxidant Activity Differentiation: 1-Methylhistidine, Histidine, Carnosine, and Anserine in DPPH Radical Scavenging and Lipid Peroxidation Assays

A comparative study using four antioxidant assay methods (linoleic acid autoxidation inhibition, DPPH radical scavenging, reducing power, and Cu²⁺ chelating ability) evaluated carnosine, anserine, histidine, 1-methylhistidine, taurine, glycine, alanine, and β-alanine individually and in combination [1]. Carnosine and anserine were the most effective antioxidants, preventing lipid peroxidation and demonstrating strong free radical scavenging, reducing, and copper-chelating activities in a concentration-dependent manner [1]. The free amino acids histidine and 1-methylhistidine showed comparable antioxidant activities to each other across all assay types, but were notably less effective than the dipeptides carnosine and anserine [1]. The non-imidazole amino acids (taurine, glycine, alanine, β-alanine) displayed much weaker antioxidant activities than both histidine and 1-methylhistidine [1]. No synergistic effects were observed when compounds were used in combination, and the peptide linkage between β-alanine and histidine/1-methylhistidine was identified as contributing to the enhanced antioxidant properties of carnosine and anserine beyond those of their constituent amino acids [1]. A separate study on histidine-containing low-molecular-weight peptides from tuna meat confirmed that 1-methylhistidine and histidine exhibit dose-dependent DPPH radical scavenging with similar efficacy profiles [2].

antioxidant DPPH radical scavenging lipid peroxidation carnosine anserine histidine

Optimal Scientific and Industrial Use Cases Where 1-Methyl-L-Histidine Provides Verifiable Differentiation Over Closest Analogs


LAT1/SLC7A5 Transporter Pharmacology Studies Requiring a Histidine-Derived Ligand Devoid of Histamine Pathway Interference

Investigators studying large neutral amino acid transporter 1 (LAT1) pharmacology at the blood-brain barrier or in cancer cell nutrient uptake can employ 1-methyl-L-histidine as a selective LAT1-interacting probe that is simultaneously inert toward histidine decarboxylase. This dual property—validated by the ChEMBL-reported IC50 of 190,000 nM for LAT1 cis-inhibition (70.0% inhibition at 200 µM) and 0.0% HDC inhibition [1]—eliminates the confounding variable of histamine production that would be unavoidable when using the natural substrate L-histidine. This makes 1MH particularly suitable for co-incubation experiments where LAT1 transport is being pharmacologically modulated and histamine receptor-mediated effects must be excluded.

Quantitative LC-MS/MS Biomarker Method Development for Muscle Protein Breakdown Discriminating Endogenous from Dietary 3-Methylhistidine Intake

In clinical and veterinary metabolomics studies using urinary or plasma methylhistidines as indices of muscle protein catabolism, baseline chromatographic separation of 1-methylhistidine from 3-methylhistidine is mandatory because 1MH originates from both endogenous protein turnover and dietary sources (anserine ingestion), whereas 3MH is considered a more specific marker of myofibrillar protein breakdown [1]. The validated HPLC-MS/MS method by Houweling et al. (2012) achieved clear separation of 1MH (5.0 ± 1.7 µM in bovine plasma) from 3MH (4.4 ± 2.4 µM) with intra- and interassay CV < 5% for standards ranging from 31 to 500 pmol [1]. Procurement of high-purity 1-methyl-L-histidine reference material (≥98% purity, available from multiple vendors ) as a separate, well-characterized analytical standard is essential for accurate quantification and for correcting 3MH measurements for dietary 1MH/anserine contribution [1].

Metalloprotein Engineering and Zinc-Binding Studies Leveraging 1-Methylhistidine as a Coordination-Modulating Unnatural Amino Acid

Researchers engineering artificial metalloproteins or studying zinc-dependent regulatory mechanisms can incorporate 1-methyl-L-histidine (either synthetically or via METTL9-catalyzed post-translational modification) to modulate histidine-mediated metal coordination. The ITC-based evidence that METTL9-mediated His→1MH conversion in HxH motif-containing peptides significantly reduces Zn²⁺ binding affinity [1] establishes 1MH as a molecular tool for reversibly attenuating metal coordination at specific sites. In combination with the demonstrated linear tuning of T1Cu reduction potentials in azurin His117MeH variants , this positions 1MH as a unique isostructural histidine surrogate that preserves imidazole geometry while predictably altering metal-binding thermodynamics, a capability not offered by unmodified L-histidine, 3-methylhistidine, or the histidine-containing dipeptides carnosine and anserine.

Histidine Decarboxylase Substrate Specificity and Active-Site Mapping Studies

Enzymologists characterizing histidine decarboxylase (HDC) active-site architecture or screening for HDC inhibitors can deploy 1-methyl-L-histidine as a structurally analogous negative-control substrate. The BRENDA-curated classification of 1-methyl-DL-histidine as a 'very poor substrate' [1], together with the classic demonstration by Chang and Snell (1968) that 1MH serves as a poor HDC substrate only at very high concentrations due to low enzyme affinity , provides a well-documented baseline for comparative kinetic studies. Using 1MH alongside 3MH, 2-thiolhistidine, and other histidine analogs allows systematic mapping of the steric and electronic requirements at the N1 position of the imidazole ring for productive substrate binding and decarboxylation, critical for the rational design of HDC inhibitors targeting histamine-mediated pathologies.

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